
Carbamyl-PAF (cPAF): A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbamyl-PAF

Cat. No.: B163682 Get Quote

An In-depth Examination of the Structure, Properties, and Biological Activity of a Stable

Platelet-Activating Factor Analog

Introduction
Carbamyl-platelet-activating factor (cPAF), also known as Methylcarbamyl PAF C-16, is a

synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Structurally,

it is 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine.[3] Unlike the endogenous

PAF, which possesses a labile acetyl group at the sn-2 position, cPAF features a stable N-

methylcarbamyl moiety.[3] This key structural modification renders cPAF resistant to hydrolysis

by acetylhydrolases, the enzymes responsible for PAF degradation.[1][3][4] This metabolic

stability makes cPAF an invaluable tool for researchers studying the physiological and

pathological roles of PAF and its receptor (PAFR), particularly in the field of inflammation.[1][3]

[4] This technical guide provides a comprehensive overview of the structure, chemical

properties, and biological functions of cPAF, along with detailed experimental protocols and an

illustration of its signaling pathway.

Structure and Chemical Properties
Carbamyl-PAF is a glycerophospholipid with a long-chain alkyl ether linkage at the sn-1

position, a carbamate group at the sn-2 position, and a phosphocholine head group at the sn-3

position.[3] Its resistance to enzymatic degradation allows for more sustained and reproducible

experimental outcomes compared to native PAF.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b163682?utm_src=pdf-interest
https://www.medchemexpress.com/carbamyl-paf.html
https://www.targetmol.com/compound/methylcarbamyl_paf_c-16
https://ttd.idrblab.cn/data/drug/details/D09BLB
https://ttd.idrblab.cn/data/drug/details/D09BLB
https://www.medchemexpress.com/carbamyl-paf.html
https://ttd.idrblab.cn/data/drug/details/D09BLB
https://www.medchemexpress.com/Targets/Platelet-activating%20Factor%20Receptor%20(PAFR).html
https://www.medchemexpress.com/carbamyl-paf.html
https://ttd.idrblab.cn/data/drug/details/D09BLB
https://www.medchemexpress.com/Targets/Platelet-activating%20Factor%20Receptor%20(PAFR).html
https://www.benchchem.com/product/b163682?utm_src=pdf-body
https://ttd.idrblab.cn/data/drug/details/D09BLB
https://www.medchemexpress.com/carbamyl-paf.html
https://ttd.idrblab.cn/data/drug/details/D09BLB
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical and Physical Properties of Carbamyl-PAF

Property Value Reference(s)

Chemical Name

1-hexadecyl-2-N-

methylcarbamyl-glycero-3-

phosphocholine

[3]

Synonyms
cPAF, Carbamyl-PAF,

Methylcarbamyl PAF C-16
[1][2]

Molecular Formula C26H55N2O7P [2]

Molecular Weight 538.7 g/mol [2]

CAS Number 91575-58-5 [2]

Appearance Liquid [1]

Purity >98% [2]

Solubility

DMF: 10 mg/mL (18.56 mM)

Ethanol: 20 mg/mL (37.13 mM)

DMSO: 10 mg/mL (18.56 mM)

PBS (pH 7.2): 10 mg/mL

(18.56 mM)

[1]

Storage
Powder: -20°C for 3 years In

solvent: -80°C for 1 year
[1]

Biological Activity and Quantitative Data
Carbamyl-PAF is a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a G-

protein coupled receptor (GPCR).[1][4] Upon binding to the PAFR, cPAF initiates a cascade of

intracellular signaling events that are central to various physiological and pathological

processes, including inflammation and allergic responses.[5] Its primary mechanism of action is

the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[6]

One of the key measurable effects of cPAF is the dose-dependent increase in intracellular free

calcium ([Ca2+]i).[2][7] This occurs through the activation of phospholipase C (PLC), which

cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the

release of stored calcium into the cytoplasm.

Table 2: Quantitative Bioactivity Data for Carbamyl-PAF

Parameter Value Cell Line Reference(s)

Dissociation Constant

(Kd)
2.9 ± 0.9 nM Raji lymphoblast [3]

Binding Sites per Cell

(Bmax)
14,800 Raji lymphoblast [3]

Potency vs. PAF

Approximately one-

third the potency of

native PAF

Raji lymphoblast [3]

Effective

Concentration for

[Ca2+]i increase

100 pM - 1 µM Raji lymphoblast [2][7]

Signaling Pathway
The binding of cPAF to the PAF receptor triggers a well-defined signaling cascade that is

characteristic of Gq-coupled GPCRs. The following diagram illustrates the key steps in this

pathway.

Carbamyl-PAF (cPAF) PAF Receptor (PAFR)
(Gq-coupled GPCR)
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Caption: Carbamyl-PAF signaling pathway.
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Experimental Protocols
The metabolic stability and potent agonist activity of cPAF make it an ideal tool for a variety of

in vitro and in vivo studies. Below are detailed methodologies for two key experiments: a PAF

receptor binding assay and an intracellular calcium mobilization assay.

PAF Receptor Binding Assay using [3H]-Carbamyl-PAF
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the PAF receptor using radiolabeled cPAF.

a. Experimental Workflow

Prepare cell membranes expressing PAFR
(e.g., from Raji lymphoblasts)

Incubate membranes with [³H]-cPAF
and varying concentrations of competitor compound

Separate bound from free radioligand
(e.g., via filtration over glass fiber filters)

Wash filters to remove non-specific binding

Measure radioactivity of filters
using liquid scintillation counting

Analyze data to determine IC₅₀ and Ki values

Click to download full resolution via product page
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Caption: Workflow for PAF receptor binding assay.

b. Detailed Methodology

Cell Membrane Preparation:

Culture Raji lymphoblasts to a density of 1-2 x 10^6 cells/mL.

Harvest cells by centrifugation (500 x g, 10 min, 4°C).

Wash the cell pellet with ice-cold PBS.

Resuspend cells in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1

mM EDTA) and incubate on ice for 30 minutes.

Homogenize the cells using a Dounce homogenizer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

unbroken cells.

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM

MgCl2, 0.25% BSA) and determine the protein concentration using a standard protein

assay (e.g., Bradford or BCA).

Binding Assay:

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-cPAF (at a final concentration

near its Kd, e.g., 3 nM), and 50 µL of the competitor compound at various concentrations.

For total binding, add 50 µL of assay buffer instead of the competitor.

For non-specific binding, add 50 µL of a high concentration of unlabeled PAF or a known

PAFR antagonist (e.g., 10 µM WEB 2086) instead of the competitor.

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing

20-50 µg of protein).
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Incubate the plate at 4°C for 60-80 minutes with gentle agitation.[3]

Filtration and Scintillation Counting:

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in

assay buffer using a cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH

7.4).

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific

binding of [3H]-cPAF) by non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of [3H]-cPAF and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the increase in intracellular

calcium concentration in response to cPAF stimulation.

a. Experimental Workflow
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Seed cells expressing PAFR
(e.g., Raji lymphoblasts or HEK293-PAFR) in a 96-well plate

Load cells with a calcium-sensitive fluorescent dye
(e.g., Fura-2 AM or Fluo-4 AM)

Wash cells to remove excess dye

Stimulate cells with varying concentrations of cPAF
using a fluorescence plate reader with an injector

Measure the change in fluorescence intensity over time

Analyze data to determine dose-response curve and EC₅₀

Click to download full resolution via product page

Caption: Workflow for intracellular calcium mobilization assay.

b. Detailed Methodology

Cell Preparation and Dye Loading:

Seed cells (e.g., Raji lymphoblasts or a cell line stably expressing the PAF receptor like

HEK293-PAFR) in a black, clear-bottom 96-well plate at a suitable density and allow them

to adhere overnight if applicable.

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4

AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM
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HEPES).

Remove the culture medium from the cells and add 100 µL of the loading buffer to each

well.

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-

esterification.

Cell Washing:

Gently aspirate the loading buffer from each well.

Wash the cells twice with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES) to

remove any extracellular dye.

After the final wash, add 100 µL of assay buffer to each well.

Calcium Measurement:

Place the 96-well plate in a fluorescence plate reader equipped with an automated

injection system.

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em

= 485/525 nm for Fluo-4; ratiometric measurement at 340/380 nm excitation and 510 nm

emission for Fura-2).

Establish a stable baseline fluorescence reading for 15-30 seconds.

Inject a solution of cPAF at various concentrations (e.g., 10 pM to 1 µM final

concentration) into the wells.[2][7]

Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5

minutes.

Data Analysis:

The change in fluorescence is typically expressed as the ratio of the fluorescence at a

given time point (F) to the initial baseline fluorescence (F0), or as the change in
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fluorescence (F - F0).

Determine the peak fluorescence response for each concentration of cPAF.

Plot the peak response against the logarithm of the cPAF concentration to generate a

dose-response curve.

Calculate the EC50 value (the concentration of cPAF that produces 50% of the maximal

response) using non-linear regression analysis.

Conclusion
Carbamyl-PAF is a powerful and reliable tool for researchers in pharmacology, immunology,

and cell biology. Its resistance to enzymatic degradation provides a significant advantage over

native PAF for in vitro and in vivo studies of the PAF receptor and its associated signaling

pathways. The detailed information and protocols provided in this guide are intended to

facilitate the effective use of cPAF in advancing our understanding of the multifaceted roles of

platelet-activating factor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Carbamyl-PAF (cPAF): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163682#carbamyl-paf-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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